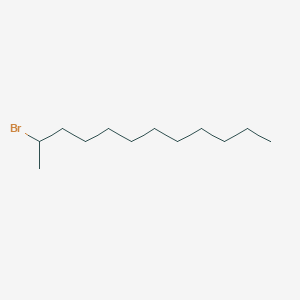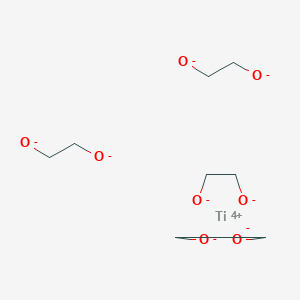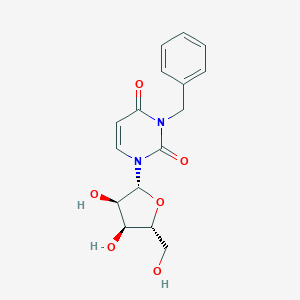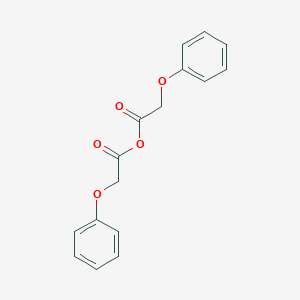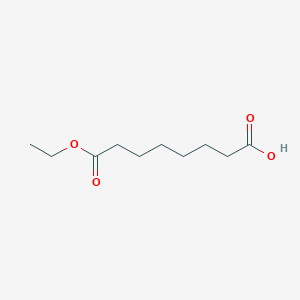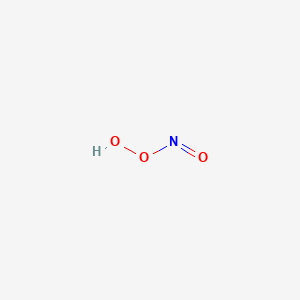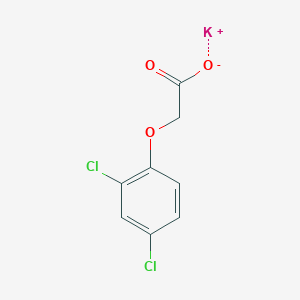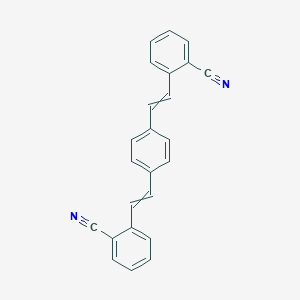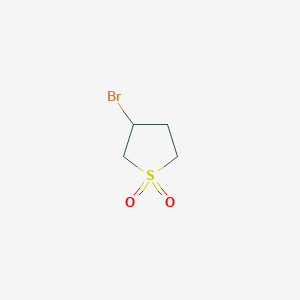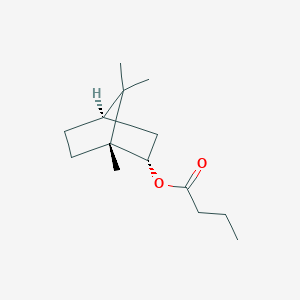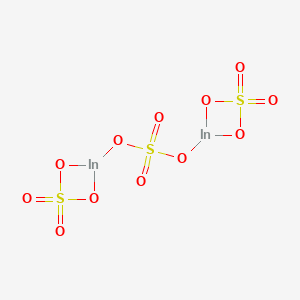
L-Antimony potassium tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
歴史的に強力な催吐剤として、および住血吸虫症やリーシュマニア症などの寄生虫病の治療に用いられてきました . この化合物は通常、水和物として得られ、白色の結晶性粉末として現れます .
2. 製法
合成経路と反応条件: 酒石酸アンチモンカリウムは、酒石酸水素カリウムと三酸化アンチモンの混合物を水中で15〜30分間加熱還流させることによって合成することができます。 このプロセスにより、無色の溶液が得られ、そこから化合物を結晶化させることができます .
工業生産方法: 工業的な設定では、酒石酸アンチモンカリウムは、三酸化アンチモンを酒石酸に溶解することによって調製されます。 反応は通常、90℃で2時間マイクロ波反応器で行われ、その後冷却と結晶化を行い、純粋な化合物を得ます .
作用機序
酒石酸アンチモンカリウムの作用機序には、生物学的分子との相互作用が関係しています。 これは、迷走神経を介して心臓からの求心性インパルスによって脳の嘔吐中枢を刺激することで、嘔吐を引き起こします . 寄生虫病の治療においては、寄生虫の代謝を阻害し、寄生虫の死に至らしめるものと考えられています .
類似の化合物:
酒石酸アンチモンナトリウム: リーシュマニア症の治療に使用される別のアンチモン系化合物.
メグルミンアンチモネート: 酒石酸アンチモンカリウムと同様の医療用途で使用されます.
ユニークさ: 酒石酸アンチモンカリウムは、強力な催吐剤としての歴史的意義と寄生虫病の治療への使用により、ユニークです。 熱分解によってさまざまなアンチモン酸化物を形成する能力も、他の類似の化合物とは異なります .
生化学分析
Biochemical Properties
Tartar emetic has been known to interact with various enzymes and proteins in the body. It was used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type . The compound’s use in treating other tropical diseases has also been researched
Cellular Effects
Tartar emetic has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of Tartar emetic vary with different dosages
準備方法
Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by heating a mixture of potassium bitartrate and antimony trioxide in water to reflux for 15 to 30 minutes. This process results in a colorless solution from which the compound can be crystallized .
Industrial Production Methods: In industrial settings, antimony potassium tartrate is prepared by dissolving antimony trioxide in tartaric acid. The reaction is typically carried out in a microwave reactor at 90°C for 2 hours, followed by cooling and crystallization to obtain the pure compound .
化学反応の分析
反応の種類: 酒石酸アンチモンカリウムは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化剤: 強力な酸化剤は、酒石酸アンチモンカリウムと反応する可能性があります。
酸とアルカリ: 酸とアルカリと反応し、さまざまなアンチモン化合物を生成します.
主な生成物:
三酸化アンチモン (Sb₂O₃): 熱分解によって得られます.
アンチモン酸化カリウム: 分解中の特定の条件下で形成されます.
科学的研究の応用
酒石酸アンチモンカリウムは、さまざまな科学研究で用いられてきました。
類似化合物との比較
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used for similar medical applications as antimony potassium tartrate.
Uniqueness: Antimony potassium tartrate is unique due to its historical significance as a powerful emetic and its use in treating parasitic diseases. Its ability to form various antimony oxides through thermal decomposition also sets it apart from other similar compounds .
特性
CAS番号 |
11071-15-1 |
|---|---|
分子式 |
C8H4K2O12Sb2 |
分子量 |
613.83 g/mol |
IUPAC名 |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
InChIキー |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
正規SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Color/Form |
Colorless liquid |
密度 |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
melting_point |
630 to 635 °F (NTP, 1992) |
物理的記述 |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
溶解性 |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


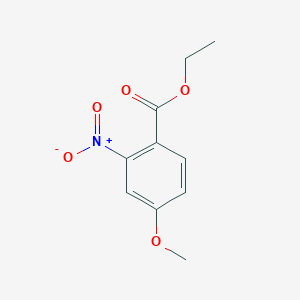
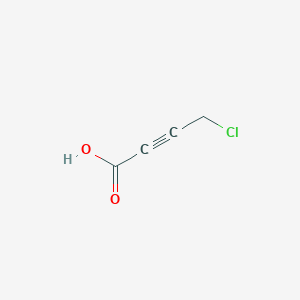
![octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene](/img/structure/B81264.png)
